molecular formula C10H20ClNO3 B1397331 2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride CAS No. 1220031-66-2

2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Cat. No. B1397331
CAS RN: 1220031-66-2
M. Wt: 237.72 g/mol
InChI Key: ZPDVDVQAQBMZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is represented by the formula C10H20ClNO3 . The compound has a molecular weight of 237.72 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Protective Effects in Bronchial Hyperreactivity

  • UCB JO28, a derivative of diphenylmethylene piperidine, has been found to exhibit spasmolytic properties, particularly in the bronchi. This compound has demonstrated effectiveness in protecting against histamine and methacholine-induced bronchospasm in asthmatic patients, suggesting its potential use in treating respiratory conditions (Maesen, Smeets, Baltes, & Rihoux, 2004).

Acetylcholinesterase Inhibition

  • 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, another related compound, acts as a reversible inhibitor of acetylcholinesterase (AChE). Despite its in vitro activity, in vivo studies in mice demonstrated uniform regional brain distribution, which does not make it a good candidate for imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Analytical Determination in Pharmacological Studies

  • Gas chromatographic-mass fragmentographic methods have been developed to determine 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride and its metabolites in plasma and urine. This approach is valuable for basic and clinical pharmacological studies, indicating the utility of these compounds in medical research (Marunaka, Umeno, Minami, Matsushima, Maniwa, Yoshida, & Nagamachi, 1987).

In Vivo Radioligand for Acetylcholinesterase

  • The synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase have been explored. This compound, though active as an AChE inhibitor, showed limitations for in vivo imaging studies in the mammalian brain due to its uniform regional brain distribution (Brown-Proctor et al., 1999).

Analgesic Activity

Selective Estrogen Receptor Modulator

properties

IUPAC Name

2-piperidin-2-ylethyl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVDVQAQBMZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 6
2-(2-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.